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2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)pyridin-3-amine

Kinase inhibitor Regioisomer SAR Imidazo[1,2-a]pyrazine

2-(3-Chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)pyridin-3-amine (CAS 2098011-43-7) is a synthetic heterocyclic small molecule belonging to the imidazo[1,2-a]pyrazine class. This compound features a partially saturated imidazo[1,2-a]pyrazine core with a chlorine substituent at the 3-position and a 3-aminopyridin-2-yl group attached at the 7-position.

Molecular Formula C11H12ClN5
Molecular Weight 249.7 g/mol
CAS No. 2098011-43-7
Cat. No. B1480088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)pyridin-3-amine
CAS2098011-43-7
Molecular FormulaC11H12ClN5
Molecular Weight249.7 g/mol
Structural Identifiers
SMILESC1CN2C(=NC=C2Cl)CN1C3=C(C=CC=N3)N
InChIInChI=1S/C11H12ClN5/c12-9-6-15-10-7-16(4-5-17(9)10)11-8(13)2-1-3-14-11/h1-3,6H,4-5,7,13H2
InChIKeyNTFGELOMFNNSEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)pyridin-3-amine: Compound Identity and Research Context


2-(3-Chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)pyridin-3-amine (CAS 2098011-43-7) is a synthetic heterocyclic small molecule belonging to the imidazo[1,2-a]pyrazine class [1]. This compound features a partially saturated imidazo[1,2-a]pyrazine core with a chlorine substituent at the 3-position and a 3-aminopyridin-2-yl group attached at the 7-position. The imidazo[1,2-a]pyrazine scaffold has been extensively explored in medicinal chemistry as a privileged structure for kinase inhibition, with derivatives reported as inhibitors of Brk/PTK6, cyclin-dependent kinases (CDKs), Aurora kinases, and Syk [2]. The molecular formula is C11H12ClN5, and the molecular weight is 249.7 g/mol, placing it within a favorable low-molecular-weight range for fragment-based or lead-like compound libraries.

Why Generic Imidazo[1,2-a]pyrazine Analogs Cannot Reliably Replace 2-(3-Chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)pyridin-3-amine


Within the imidazo[1,2-a]pyrazine chemotype, small structural variations—including the position of amino-pyridine substitution and the degree of ring saturation—can drastically alter kinase selectivity profiles, cellular potency, and physicochemical properties. For instance, in the Brk/PTK6 inhibitor series, the switch from an 8-amino substituent to alternative regioisomers resulted in over 100-fold changes in enzymatic IC50 values and pronounced shifts in selectivity against a panel of 30 kinases [1]. The target compound’s unique 3-chloro-5,6-dihydro-7-(3-aminopyridin-2-yl) substitution pattern cannot be functionally interchanged with its 6-pyridyl regioisomer (CAS 2097996-85-3) or with fully aromatic imidazo[1,2-a]pyrazine analogs without risking loss of desired binding or activity, as demonstrated by the structure-activity relationship (SAR) cliffs typical of this scaffold [2].

2-(3-Chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)pyridin-3-amine: Head-to-Head and Class-Level Differentiation Evidence


Regioisomeric Differentiation: 2-Pyridyl vs. 6-Pyridyl Substitution Impact on Kinase Binding

The target compound bears the 3-aminopyridin-2-yl group at the 7-position of the dihydroimidazo[1,2-a]pyrazine core. Its closest commercially available analog, 6-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)pyridin-3-amine (CAS 2097996-85-3), differs by moving the amino group from the 3-position to the 5-position of the pyridine ring . In published imidazo[1,2-a]pyrazine kinase inhibitor series, analogous positional shifts in pyridine substitution have been shown to cause up to a 50-fold difference in binding affinity for targets such as CDK2 and Aurora-A due to altered hinge-binding hydrogen-bond networks [1]. While no direct head-to-head biochemical comparison between these two exact regioisomers has been published, the SAR from closely related 8-amino-imidazo[1,2-a]pyrazine Brk inhibitors demonstrates that a shift from ortho- to para-substitution on the pendant aryl ring can reduce Brk IC50 from 12 nM to >1,000 nM [2].

Kinase inhibitor Regioisomer SAR Imidazo[1,2-a]pyrazine

Scaffold Hybridization: Differentiating Saturated Dihydroimidazo[1,2-a]pyrazine Core from Fully Aromatic Congeners

The 5,6-dihydroimidazo[1,2-a]pyrazine core of the target compound introduces an sp³ carbon center absent in fully aromatic imidazo[1,2-a]pyrazines. In the Aurora-A inhibitor series, the introduction of a partially saturated imidazo[1,2-a]pyrazine ring was correlated with improved aqueous solubility (≥ 3-fold increase) and a measurable shift in CYP450 inhibition liability compared to completely planar, aromatic counterparts [1]. For the CDK inhibitor class described in patent EP 1945643, compounds retaining the dihydro moiety demonstrated 2- to 5-fold improvement in metabolic stability in human liver microsomes (t1/2 > 60 min vs. < 30 min for aromatic analogs) [2]. While these data derive from structurally related but not identical compounds, the consistent trend across kinase inhibitor programs indicates that the saturated core of the target compound provides meaningful pharmaceutical differentiation relative to fully aromatic imidazo[1,2-a]pyrazines.

Fragment-based drug discovery Physicochemical property optimization Kinase selectivity

Chlorine Substituent Retention: Halogen Bonding Potential in Kinase Hinge Regions

The 3-chloro substituent on the imidazo[1,2-a]pyrazine core is structurally positioned to engage in halogen bonding with backbone carbonyl oxygens in the kinase hinge region, a well-established design strategy for enhancing both potency and selectivity. In the imidazo[1,2-a]pyrazin-8-amine Brk/PTK6 inhibitor series, compounds retaining the 3-chloro group demonstrated 5- to 15-fold greater selectivity against Src-family kinases compared to des-chloro or 3-methyl analogs, with the chlorine making a C–Cl···O=C contact (distance ~3.1 Å) with the hinge residue Glu-121 [1]. The target compound retains this chlorine, whereas alternative building blocks such as 3-methyl or 3-trifluoromethyl analogs may lack this specific interaction, potentially resulting in reduced kinase selectivity profiles. Direct comparative selectivity data for the exact target compound are not published, but the class-level evidence across multiple imidazo[1,2-a]pyrazine kinase inhibitor programs consistently supports the role of the 3-chloro group in selectivity optimization [1][2].

Halogen bonding Kinase inhibitor design Selectivity engineering

2-(3-Chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)pyridin-3-amine: Dedicated Application Scenarios Based on Structural Differentiation Evidence


Kinase Targeted Library Design Requiring Defined Hinge-Binding Geometry

The 3-aminopyridin-2-yl substituent provides a specific donor-acceptor-donor hydrogen-bond motif that mimics the adenine ring of ATP in kinase hinge regions. Based on SAR from Brk/PTK6 inhibitor programs [1], this compound is best deployed as a core scaffold in fragment-based or DNA-encoded library (DEL) campaigns targeting kinases where a 2-aminopyridine hinge binder is preferred over 4-aminopyridine or pyrazole alternatives. The regioisomeric specificity demonstrated by the Brk series (12 nM vs. >1,000 nM IC50 for ortho- vs. para-substitution) supports its use in on-DNA library synthesis where precise binder geometry must be encoded.

Lead Optimization Programs Requiring Chlorine-Mediated Selectivity Engineering

For programs targeting kinases with a glycine-rich loop that accommodates halogen bonding (e.g., Brk, Aurora-A, CDK2), the 3-chloro substituent offers a validated selectivity handle. Structural evidence from PDB 2XNE and Aurora-A inhibitor complexes [2] demonstrates that the chlorine atom makes consistent C–Cl···O=C contacts with hinge backbone residues. Researchers optimizing Src-family or CAMK-family kinase selectivity should prioritize this core over des-chloro or 3-methyl alternatives, as the selectivity gain (5- to 15-fold against Src-family kinases) is reproducible across distinct kinase lineages.

ADME Property Optimization Using Partially Saturated Cores

The 5,6-dihydro saturation distinguishes this compound from fully aromatic imidazo[1,2-a]pyrazines by reducing planarity and enhancing solubility. Patent data from CDK inhibitor programs [3] indicate that dihydro analogs achieve human liver microsome t1/2 > 60 minutes (vs. < 30 minutes for aromatic counterparts) and ≥3-fold increases in kinetic solubility. This compound should be prioritized in lead optimization workflows where CYP450-mediated clearance or poor aqueous solubility has been identified as a liability in earlier aromatic leads.

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